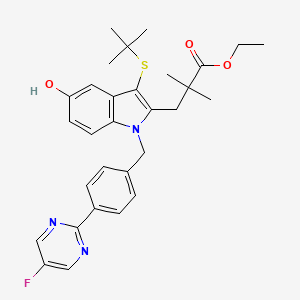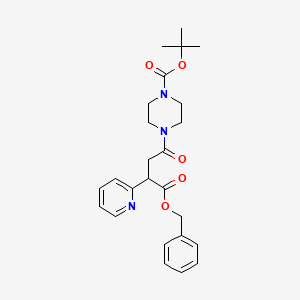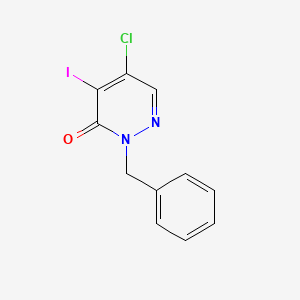
Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl is a chemical compound with the molecular formula C7H15NO5·HCl. It is a derivative of glucose, where the hydroxyl group at the sixth position is replaced by an amino group, and the compound is further modified by the addition of a methyl group. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of glucose are protected using acetyl or benzyl groups to prevent unwanted reactions.
Introduction of Amino Group: The protected glucose derivative is then subjected to a reaction with ammonia or an amine to introduce the amino group at the sixth position.
Methylation: The compound is methylated using methyl iodide or dimethyl sulfate.
Deprotection: The protecting groups are removed to yield the final product
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure high-quality product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. This compound can also modulate signaling pathways by interacting with receptors on cell surfaces .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-deoxy-β-D-glucopyranoside: Lacks the amino group at the sixth position.
Methyl 6-amino-6-deoxy-α-D-galactopyranoside: Similar structure but differs in the stereochemistry of the sugar moiety.
Uniqueness
Methyl 6-amino-6-deoxy-a-D-glucopyranoside HCl is unique due to the presence of both the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C7H16ClNO5 |
|---|---|
Poids moléculaire |
229.66 g/mol |
Nom IUPAC |
(2R,3S,4S,5R,6S)-2-(aminomethyl)-6-methoxyoxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C7H15NO5.ClH/c1-12-7-6(11)5(10)4(9)3(2-8)13-7;/h3-7,9-11H,2,8H2,1H3;1H/t3-,4-,5+,6-,7+;/m1./s1 |
Clé InChI |
GFQAHWOAVJXCGH-GQYLKJDFSA-N |
SMILES isomérique |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CN)O)O)O.Cl |
SMILES canonique |
COC1C(C(C(C(O1)CN)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(7-(aminomethyl)-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl)-2,2,2-trifluoroethanone hydrochloride](/img/structure/B11828843.png)
![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11828878.png)
![2H-Cyclopenta[b]furan-2-one, hexahydro-4-[(1E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-[(tetrahydro-2H-pyran-2-yl)oxy]-1-buten-1-yl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]-, (3aR,4R,5R,6aS)-](/img/structure/B11828882.png)
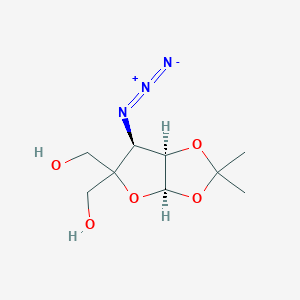
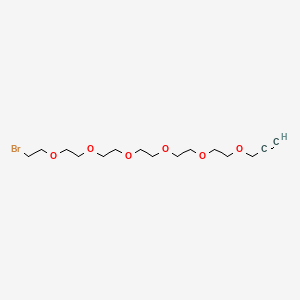
![6-(Benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B11828896.png)
![benzyl ((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)carbamate](/img/structure/B11828903.png)
![Carbamic acid,N-[(2S)-2-(4-bromophenyl)-5-[(methylsulfonyl)oxy]pentyl]-, 1,1-dimethylethyl ester](/img/structure/B11828908.png)
